3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine
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Overview
Description
3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom, a methoxypropyl group, and an amine group on a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Fluorination: Aniline is fluorinated to introduce the fluorine atom, resulting in 3-fluoroaniline.
Alkylation: 3-Fluoroaniline is alkylated with 3-methoxypropyl chloride to introduce the methoxypropyl group, forming the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to form hydroxylamine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, such as this compound nitroso.
Reduction: Hydroxylamine derivatives, such as this compound hydroxylamine.
Substitution: Alkylated or arylated derivatives, such as 3-alkyl-N1-(3-methoxypropyl)benzene-1,2-diamine.
Scientific Research Applications
3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It has shown promise in drug discovery and development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is unique due to its specific structural features, such as the presence of the fluorine atom and the methoxypropyl group. Similar compounds include:
3-Chloro-N1-(3-methoxypropyl)benzene-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.
3-Fluoro-N1-(propyl)benzene-1,2-diamine: Similar structure but without the methoxy group.
3-Fluoro-N1-(3-methoxyethyl)benzene-1,2-diamine: Similar structure but with an ethyl group instead of propyl.
These compounds may exhibit different reactivity and biological activity due to variations in their chemical structure.
Properties
IUPAC Name |
3-fluoro-1-N-(3-methoxypropyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-14-7-3-6-13-9-5-2-4-8(11)10(9)12/h2,4-5,13H,3,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROADEWYUQIGXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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